Orexin A (16-33)

Description

BenchChem offers high-quality Orexin A (16-33) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orexin A (16-33) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

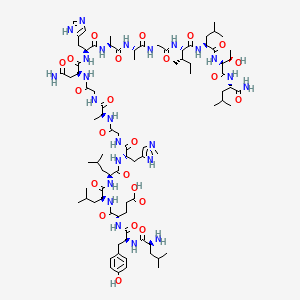

2D Structure

Properties

Molecular Formula |

C85H136N24O23 |

|---|---|

Molecular Weight |

1862.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C85H136N24O23/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-/m0/s1 |

InChI Key |

OJUWPKGAOUIXEV-ZEKCHBSBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Orexin A (16-33): A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Orexin A (16-33) peptide, a truncated form of the neuropeptide Orexin A. This document details its structure, sequence, and functional activity, along with methodologies for its study.

Orexin A (16-33) Peptide: Structure and Sequence

Orexin A is a 33-amino acid neuropeptide that plays a crucial role in the regulation of sleep, wakefulness, and appetite.[1] The full-length peptide is characterized by an N-terminal pyroglutamyl residue, a C-terminal amidation, and two intramolecular disulfide bonds.[2] Orexin A (16-33) is a C-terminal fragment of Orexin A.

Sequence: The amino acid sequence of Orexin A (16-33) is Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu, with a C-terminal amidation (-NH2).[3][4]

Structural Features: Unlike the full-length Orexin A, the truncated Orexin A (16-33) is a linear peptide and lacks the two disulfide bridges.[2] The C-terminal region of Orexin A is understood to be critical for its biological activity.

Quantitative Data

| Peptide | OX1 Receptor EC50 (nM) | OX2 Receptor EC50 (nM) | Selectivity (OX2/OX1) |

| Orexin A | 0.22 ± 0.06 | 1.07 ± 0.3 | 4.9 |

| OXA (15-33) | 64 | ~960 | ~15 |

| OXA (17-33) | 8.29 ± 1.1 | 187 | ~23 |

| OXA (19-33) | 1380 | >3000 | - |

Table adapted from data presented in studies on truncated orexin peptides.

One study utilizing an intramolecular Fluorescence Resonance Energy Transfer (FRET) sensor for the OX1 receptor reported the rank order of potency as Orexin A > Orexin B > Orexin A (16-33), indicating that Orexin A (16-33) is a weak agonist compared to the full-length peptide.

Signaling Pathways

Orexin A exerts its effects by binding to two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). OX1R binds Orexin A with high affinity, while OX2R binds both Orexin A and Orexin B. The primary signaling cascade for both receptors involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses. Orexin receptors can also couple to other G-proteins, such as Gi/o, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Orexin A (16-33) and other orexin receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the orexin receptors.

Materials:

-

Cell membranes prepared from cells expressing either human OX1R or OX2R.

-

Radioligand, e.g., [125I]Orexin A.

-

Unlabeled Orexin A (for determining non-specific binding).

-

Test compound (Orexin A (16-33)).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (Orexin A (16-33)).

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled Orexin A.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of a ligand to activate the orexin receptors and induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Materials:

-

Cells stably expressing either human OX1R or OX2R (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (Orexin A (16-33)).

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

-

96-well black-walled, clear-bottom plates.

Procedure:

-

Seed the cells in the 96-well plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound (Orexin A (16-33)) in the assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the log of the test compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

Orexin A (16-33): A Technical Guide to its Scientific Origins and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin neuropeptide system in 1998 marked a significant milestone in neuroscience, revolutionizing our understanding of sleep, arousal, and feeding behaviors.[1] Two independent research groups, de Lecea et al. and Sakurai et al., almost simultaneously reported the identification of two novel neuropeptides, initially named hypocretins and orexins, respectively.[1] These peptides, Orexin A (a 33-amino acid peptide with two intramolecular disulfide bonds) and Orexin B (a 28-amino acid linear peptide), are derived from a common precursor protein, prepro-orexin.[1] They exert their biological effects through two G-protein coupled receptors (GPCRs), the Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors.[1]

Subsequent research into the structure-activity relationships of these peptides revealed the critical role of the C-terminal region for receptor binding and activation. This exploration led to the synthesis and characterization of various peptide fragments. Among these, Orexin A (16-33) has been utilized as a tool to probe the minimal structural requirements for orexin receptor interaction and activation. This technical guide provides an in-depth overview of the discovery context, experimental characterization, and signaling pathways associated with the Orexin A (16-33) fragment.

The Emergence of Orexin A (16-33) from Structure-Activity Relationship Studies

Unlike the discovery of the full-length orexin peptides, Orexin A (16-33) did not emerge from a singular discovery event but rather from systematic studies aimed at elucidating the pharmacophore of Orexin A. Research indicated that the C-terminal portion of Orexin A is essential for its biological activity.[2] Truncation studies of Orexin A demonstrated that N-terminally shortened fragments could still activate orexin receptors. This led to the investigation of various C-terminal fragments, including Orexin A (16-33), to understand the minimal sequence required for receptor agonism.

Quantitative Data Summary

The following table summarizes the available quantitative data for Orexin A (16-33) and related peptides for comparative purposes.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Orexin A (16-33) | OX1R | ERK1/2 Phosphorylation | pEC50 | 5.72 ± 0.09 | Xu TR, et al. (2012) |

| Orexin A | OX1R | ERK1/2 Phosphorylation | pEC50 | 7.53 ± 0.12 | Xu TR, et al. (2012) |

| Orexin B | OX1R | ERK1/2 Phosphorylation | pEC50 | 6.50 ± 0.33 | Xu TR, et al. (2012) |

| Orexin A | OX1R | Intracellular Ca2+ Mobilization | pEC50 | 8.03 ± 0.08 | Smart D, et al. (1999) |

| Orexin B | OX1R | Intracellular Ca2+ Mobilization | pEC50 | 7.30 ± 0.08 | Smart D, et al. (1999) |

| Orexin A | OX2R | Intracellular Ca2+ Mobilization | pEC50 | 8.18 ± 0.10 | Smart D, et al. (1999) |

| Orexin B | OX2R | Intracellular Ca2+ Mobilization | pEC50 | 8.43 ± 0.09 | Smart D, et al. (1999) |

| Orexin A (16-33) | Orexin A RIA | Radioimmunoassay | Cross-reactivity | <0.001% | Phoenix Pharmaceuticals |

Experimental Protocols

The characterization of Orexin A (16-33) and other orexin peptides relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the displacement of a radiolabeled orexin peptide from OX1R or OX2R by a competitive, non-labeled ligand like Orexin A (16-33).

Materials:

-

Membrane preparations from CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Radioligand: [125I]-Orexin A.

-

Unlabeled competitor ligand: Orexin A (16-33).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).

Procedure:

-

Thaw the cell membrane preparation and resuspend in binding buffer.

-

In a 96-well plate, add the membrane preparation (typically 3-20 µg of protein per well).

-

Add varying concentrations of the unlabeled competitor ligand (Orexin A (16-33)). For determining non-specific binding, a high concentration of an unlabeled standard orexin agonist is used.

-

Add a fixed concentration of the radioligand ([125I]-Orexin A).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates the bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a ligand to activate orexin receptors and trigger a downstream signaling event, the release of intracellular calcium.

Objective: To determine the potency (EC50) of Orexin A (16-33) in activating OX1R or OX2R.

Materials:

-

CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Black-walled, clear-bottom 96-well or 384-well plates.

-

Cell culture medium (e.g., MEM-Alpha or Ham's F-12).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).

-

Probenecid (to prevent dye leakage from cells).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Seed the cells into the microplates at a suitable density (e.g., 20,000 cells/well) and culture overnight.

-

Incubate the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-3 AM) and probenecid (e.g., 2.5 mM) in culture medium for approximately 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the FLIPR instrument.

-

Add varying concentrations of the agonist (Orexin A (16-33)) to the wells.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The peak fluorescence response is plotted against the ligand concentration, and a dose-response curve is generated to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another downstream signaling event following orexin receptor activation.

Objective: To determine the potency (EC50) of Orexin A (16-33) in stimulating the ERK1/2 signaling pathway.

Materials:

-

Cells expressing orexin receptors (e.g., Flp-In T-REx 293 cells).

-

12-well plates.

-

Serum-free medium for cell starvation.

-

Laemmli sample buffer.

-

SDS-PAGE equipment and reagents.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescence detection reagents and imaging system.

Procedure:

-

Grow cells in 12-well plates and serum-starve for 12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with varying concentrations of Orexin A (16-33) for a defined period (e.g., 5-10 minutes).

-

Lyse the cells directly in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

-

After washing, probe with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

-

Quantify the band intensities and plot the ratio of phosphorylated to total ERK1/2 against the ligand concentration to determine the EC50 value.

Signaling Pathways

Orexin receptors are known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of diverse intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to Gq proteins.

Gq-Mediated Pathway

Activation of OX1R and OX2R by agonists like Orexin A leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal depolarization and activation of downstream kinases like ERK1/2. Given that the C-terminal fragments of Orexin A are responsible for receptor activation, it is highly probable that Orexin A (16-33) exerts its effects through this canonical Gq-mediated pathway.

Other Potential Pathways

There is also evidence for orexin receptor coupling to Gi/o and Gs proteins. Gi/o coupling can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while Gs coupling stimulates adenylyl cyclase and increases cAMP. The specific G-protein coupling profile can be cell-type dependent and may be influenced by the specific agonist. Further studies are needed to fully elucidate the G-protein coupling profile of Orexin A (16-33).

Visualizations

Caption: Orexin A (16-33) Gq-mediated signaling pathway.

Caption: Key experimental workflows for Orexin A (16-33) characterization.

References

biological function of Orexin A fragment (16-33)

An In-depth Technical Guide on the Biological Function of Orexin A Fragment (16-33)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orexin A (also known as hypocretin-1) is a 33-amino acid neuropeptide synthesized primarily in the lateral hypothalamus. It plays a critical role in regulating a wide array of physiological processes, including wakefulness, energy homeostasis, feeding behavior, and reward systems.[1][2] Orexin A and its counterpart, Orexin B, exert their effects by activating two G protein-coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[3]

Structure-activity relationship studies have utilized various fragments of the full-length peptide to identify the key domains responsible for receptor binding and activation. The C-terminal region of Orexin A is understood to be crucial for its biological activity.[4] Orexin A fragment (16-33) is a C-terminal fragment that lacks the N-terminal pyroglutamyl residue and the two intramolecular disulfide bonds (Cys6-Cys12, Cys7-Cys14) characteristic of the native peptide.[5]

This technical guide provides a comprehensive overview of the , summarizing quantitative data on its activity, detailing relevant experimental protocols, and visualizing key pathways and concepts. The primary focus is on its utility as a research tool, particularly as a control peptide for elucidating specific orexin-mediated effects.

Core Biological Function and Receptor Activity

While the C-terminus of Orexin A is essential for receptor interaction, studies consistently demonstrate that the Orexin A (16-33) fragment possesses significantly reduced or negligible biological activity compared to the full-length peptide. This lack of activity is attributed to the absence of the structurally important N-terminal region and the conformation-stabilizing disulfide bridges.

In most experimental systems, Orexin A (16-33) fails to elicit the characteristic excitatory effects of native Orexin A. For instance, electrophysiological studies have shown that at concentrations where full-length Orexin A produces robust neuronal activation, the (16-33) fragment has no effect on synaptic activity or intracellular calcium levels. This has led to its widespread use as a negative control to confirm that the observed effects of Orexin A are specific to receptor activation and not due to non-specific peptide interactions.

Despite its general lack of agonist activity, the fragment has been employed in computational modeling studies to simulate the binding of the Orexin A C-terminus to the orexin receptors, as it represents the key binding region without the conformational complexities of the full peptide.

Quantitative Data Presentation

The following tables summarize the available quantitative and qualitative data comparing the activity of Orexin A fragment (16-33) with full-length orexin peptides.

Table 1: Orexin Receptor Binding and Functional Potency

| Ligand | Receptor | Assay Type | Potency (EC50/IC50) | Selectivity | Reference |

| Orexin A | OX1R | FRET Sensor | Potent Agonist | - | |

| Orexin B | OX1R | FRET Sensor | Agonist (Less potent than Orexin A) | - | |

| Orexin A (16-33) | OX1R | FRET Sensor | Weak Agonist (Less potent than Orexin B) | - | |

| Orexin A | OX2R | FRET Sensor | Potent Agonist | - | |

| Orexin B | OX2R | FRET Sensor | Potent Agonist (Equipotent to Orexin A) | - |

Note: A study characterizing an OX1 FRET sensor demonstrated a rank order of potency: Orexin A > Orexin B > Orexin A (16-33).

Table 2: Electrophysiological and Cellular Effects

| Peptide | Concentration | Preparation / Cell Type | Parameter Measured | Observed Effect | Reference |

| Orexin A | 1 µM | Rat Laterodorsal Tegmental (LDT) Neurons | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Increased frequency and amplitude | |

| Orexin A (16-33) | 1 µM | Rat Laterodorsal Tegmental (LDT) Neurons | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | No effect on frequency or amplitude | |

| Orexin A | 300 nM - 1 µM | Mouse Dorsal Raphe (DR) and LDT Cells | Intracellular Calcium [Ca2+]i | Robust increase | |

| Orexin A (16-33) | 300 nM - 1 µM | Mouse Dorsal Raphe (DR) and LDT Cells | Intracellular Calcium [Ca2+]i | No effect |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol is adapted from studies investigating the effects of orexin peptides on brainstem neurons.

-

Slice Preparation:

-

Anesthetize and decapitate a young rat according to approved institutional animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) with a modified sucrose solution to improve viability.

-

Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., Laterodorsal Tegmental Nucleus) using a vibratome.

-

Transfer slices to a holding chamber with standard ACSF (e.g., in mM: 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 11 D-glucose, 25 NaHCO₃) and allow them to recover at 32-34°C for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to a recording chamber on a fixed-stage microscope, continuously perfusing with oxygenated ACSF at ~2 ml/min.

-

Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish whole-cell voltage-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., in mM: 115 K-gluconate, 20 KCl, 10 HEPES, 2 EGTA, 2 MgATP, 0.3 Na₂GTP, 10 phosphocreatine; pH adjusted to 7.3).

-

To isolate excitatory currents, add GABAA and glycine receptor antagonists (e.g., 10 µM bicuculline and 2.5 µM strychnine) to the ACSF.

-

Hold neurons at a potential of -60 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).

-

-

Peptide Application:

-

After obtaining a stable baseline recording, bath-apply Orexin A (16-33) at the desired concentration (e.g., 1 µM) for a set duration.

-

Wash out the fragment and, in the same neuron, apply full-length Orexin A as a positive control to confirm cell responsiveness.

-

Record and analyze changes in sEPSC frequency and amplitude.

-

Intracellular Calcium Imaging

This protocol is based on methods used to assess direct peptide action on neuronal populations.

-

Slice Preparation and Dye Loading:

-

Prepare brain slices as described in section 4.1.

-

After recovery, incubate slices in ACSF containing a calcium-sensitive indicator dye (e.g., Fura-2 AM) for 45-60 minutes at 37°C.

-

-

Imaging:

-

Transfer a slice to a recording chamber on an upright fluorescence microscope.

-

Illuminate the slice with alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capture emitted fluorescence (at ~510 nm) using a CCD camera.

-

Identify individual cells as regions of interest (ROIs).

-

-

Data Acquisition and Peptide Application:

-

Acquire baseline fluorescence ratio images (F340/F380) for several minutes.

-

Bath-apply Orexin A (16-33) (e.g., 300 nM or 1 µM) and continue recording.

-

To confirm that rises in calcium are not due to network activity, perform experiments in the presence of TTX (0.5 µM) to block action potentials.

-

After washout, apply full-length Orexin A to verify the viability and responsiveness of the cells.

-

Analyze the data by calculating the change in fluorescence ratio over baseline (dF/F) for each ROI.

-

Visualizations: Pathways and Workflows

Orexin A Signaling Pathway via OX1 Receptor

The following diagram illustrates the canonical signaling cascade initiated by the binding of full-length Orexin A to its high-affinity receptor, OX1R. Orexin A (16-33) fails to effectively initiate this cascade.

Experimental Workflow: Electrophysiological Comparison

This diagram outlines the workflow for comparing the neuronal effects of full-length Orexin A and the (16-33) fragment.

Logical Diagram: Orexin A vs. Fragment (16-33)

This diagram illustrates the key structural differences between full-length Orexin A and the (16-33) fragment that account for their differing biological activities.

Conclusion

Orexin A fragment (16-33) is a C-terminal peptide of the native Orexin A molecule. While it contains the amino acid sequence that interacts with the orexin receptors, the absence of the N-terminal domain and critical disulfide bonds renders it largely biologically inactive in most functional assays. Quantitative comparisons consistently show its potency is negligible compared to full-length Orexin A.

For researchers, scientists, and drug development professionals, the primary value of Orexin A (16-33) lies in its utility as an experimental tool. Its lack of activity makes it an ideal negative control to distinguish specific, receptor-mediated effects of Orexin A from non-specific effects of peptide administration. Future research may continue to employ this fragment in computational and structural studies to probe the precise interactions of the Orexin A C-terminus with its receptors, aiding in the rational design of novel orexin receptor modulators.

References

- 1. To Eat or to Sleep? Orexin in the Regulation of Feeding and Wakefulness | Annual Reviews [annualreviews.org]

- 2. Orexin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Receptor Binding and Functional Profile of C-Terminal Orexin A Fragments

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the receptor binding and functional profile of the C-terminal fragment of Orexin A, focusing on the most extensively characterized truncated peptides. It is intended to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the orexin system.

Introduction to the Orexin System and Peptide Fragments

The orexin system, comprising two neuropeptides, Orexin A (OX-A) and Orexin B (OX-B), and their corresponding G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2][3] Orexin A is a 33-amino acid peptide, while Orexin B is a 28-amino acid linear peptide.[4] OX1R exhibits a higher affinity for Orexin A, whereas OX2R binds both peptides with similar high affinity.[1]

Structure-activity relationship (SAR) studies utilize truncated peptide analogues to identify the minimal sequences required for receptor activation and to pinpoint key amino acid residues. The C-terminal region of Orexin A is highly conserved and considered crucial for receptor binding and agonist activity. While the specific fragment Orexin A (16-33) has been used in molecular modeling studies, the most well-characterized and potent C-terminal fragment in functional assays is Orexin A (17-33). This guide will focus on the quantitative data available for these C-terminal fragments.

Quantitative Functional Activity Profile

The functional potencies of various N-terminally truncated Orexin A fragments have been determined by measuring their ability to stimulate intracellular calcium mobilization in cells expressing orexin receptors. The data reveals that the C-terminal portion of Orexin A is sufficient for receptor activation, with specific fragments showing high potency and selectivity for OX1R.

| Peptide Fragment | Target Receptor | Potency (EC50) | Selectivity | Reference |

| Orexin A (17-33) | OX1R | 8.29 nM | ~23-fold vs. OX2R | |

| OX2R | 187 nM | |||

| Orexin A (15-33) | OX1R | 64 nM | - | |

| Orexin A (19-33) | OX1R | 1380 nM | - | |

| Orexin A (Full-Length) | OX1R | ~30 nM | Non-selective | |

| OX2R | - | |||

| Orexin A (Full-Length) | OX1R | IC50: ~20 nM | Non-selective | |

| OX2R | IC50: ~38 nM |

Table 1: Functional potency of Orexin A fragments at human orexin receptors.

The data clearly indicates that Orexin A (17-33) is the shortest known active peptide fragment with the highest potency, demonstrating a significant preference for the OX1 receptor. Further truncation from residue 17 leads to a rapid decline in potency.

Experimental Protocols: Intracellular Calcium Mobilization Assay

The functional activity data for Orexin A fragments was primarily generated using an intracellular calcium mobilization assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR). This method directly measures the primary signaling output of OX1R activation.

Objective: To quantify the potency (EC50) of peptide fragments by measuring the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

Methodology:

-

Cell Culture and Receptor Expression:

-

Chinese Hamster Ovary (CHO) cells are stably transfected to express either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).

-

Cells are cultured in appropriate media and seeded into 96- or 384-well microplates prior to the assay.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Inside the cell, esterases cleave the AM group, trapping the active dye.

-

The fluorescence intensity of the dye increases proportionally to the concentration of free intracellular calcium.

-

-

Compound Administration:

-

The plate containing the dye-loaded cells is placed into the FLIPR instrument.

-

A baseline fluorescence reading is established.

-

Varying concentrations of the Orexin A fragments (agonists) are automatically added to the wells.

-

-

Signal Detection and Data Analysis:

-

The FLIPR instrument monitors the change in fluorescence intensity over time in real-time.

-

The peak fluorescence response is measured for each concentration of the test compound.

-

The data is normalized and plotted as a concentration-response curve.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a nonlinear regression model (e.g., four-parameter logistic equation).

-

Signaling Pathways and Visualizations

Primary Signaling Cascade for OX1R

Upon agonist binding, OX1R undergoes a conformational change, leading to the activation of coupled heterotrimeric G proteins. OX1R couples predominantly and exclusively to the Gq subclass of G-proteins. Activation of Gq initiates the phospholipase C (PLC) signaling cascade, which is the hallmark of orexin receptor activation. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is the event measured in the functional assays described above and leads to various downstream cellular responses.

Further downstream, orexin signaling has been shown to involve the activation of the Akt/mTOR and ERK pathways, which play roles in cell proliferation and apoptosis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the FLIPR-based calcium mobilization assay used to determine the functional potency of Orexin A fragments.

Conclusion

The receptor profile of C-terminal Orexin A fragments reveals critical insights into the structural requirements for orexin receptor activation. SAR studies have successfully identified Orexin A (17-33) as a potent and selective agonist for the OX1 receptor. This fragment effectively activates the canonical Gq-PLC-Ca²⁺ signaling pathway, which forms the basis of its functional characterization. The data summarized herein provides a valuable foundation for researchers in the field, aiding in the design of selective pharmacological tools and the development of novel therapeutics targeting the orexin system for conditions such as addiction and anxiety, which are thought to be modulated by OX1R.

References

An In-Depth Technical Guide to Orexin A and its Truncated Analog, Orexin A (16-33)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin A, also known as hypocretin-1, is a 33-amino acid neuropeptide that plays a crucial role in regulating arousal, wakefulness, and appetite.[1] It exerts its effects by activating two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). The structural integrity of Orexin A, particularly its two intramolecular disulfide bonds, is traditionally considered important for its biological activity. This guide provides a detailed comparison of full-length Orexin A with its C-terminal fragment, Orexin A (16-33), which lacks these disulfide bridges. We will delve into their respective receptor binding affinities, functional potencies, and the downstream signaling pathways they modulate. This document also provides detailed experimental protocols for key assays used in the characterization of these peptides.

Structural and Functional Comparison

Full-length Orexin A is a C-terminally amidated peptide with a pyroglutamylated N-terminus and two crucial disulfide bonds between Cys6-Cys12 and Cys7-Cys14.[2] In contrast, Orexin A (16-33) is a linear peptide fragment representing the C-terminal portion of the parent molecule and, therefore, lacks the N-terminal region containing the cysteine residues responsible for the disulfide bridges.[3][4] This structural difference significantly impacts the pharmacological properties of the truncated peptide.

To provide a more quantitative perspective, we can examine the data for the closely related fragments, Orexin A (15-33) and Orexin A (17-33). These fragments exhibit a preference for OX1R over OX2R, a characteristic that is less pronounced in the full-length Orexin A. The activity of these fragments underscores the importance of the C-terminal region for receptor interaction and activation.

Data Presentation

The following tables summarize the available quantitative data for full-length Orexin A and related C-terminal fragments.

Table 1: Receptor Binding Affinities (IC50/Ki, nM)

| Ligand | OX1R | OX2R | Selectivity (OX2R/OX1R) |

| Full-length Orexin A | 20 | 38 | 1.9 |

| Orexin A (16-33) | Data not available | Data not available | Data not available |

Note: Lack of available data for Orexin A (16-33) is a significant information gap in the current literature.

Table 2: Functional Potencies (EC50, nM)

| Ligand | OX1R | OX2R | Selectivity (OX2R/OX1R) |

| Full-length Orexin A | 30 | 34 | 1.13 |

| Orexin A (15-33) | 64.4 | 976 | 15.15 |

| Orexin A (17-33) | 8.29 | 187 | 22.56 |

| Orexin A (19-33) | 1380 | 947 | 0.69 |

| Orexin A (16-33) | Data not available | Data not available | Data not available |

Note: The data for Orexin A (15-33), (17-33), and (19-33) are included to provide a comparative context for the likely activity of Orexin A (16-33).

Signaling Pathways

Upon binding to their cognate receptors, both full-length Orexin A and its active fragments initiate a cascade of intracellular signaling events. The primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). OX2R can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Orexin A and its fragments to OX1 and OX2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [125I]-Orexin A) with the cell membrane preparation.

-

Add increasing concentrations of the unlabeled competitor ligand (full-length Orexin A or Orexin A (16-33)).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a nonlinear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of Orexin A and its fragments to stimulate an increase in intracellular calcium concentration, a hallmark of OX1R and OX2R activation via the Gq pathway.

References

- 1. Orexin-A is composed of a highly conserved C-terminal and a specific, hydrophilic N-terminal region, revealing the structural basis of specific recognition by the orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deficiency of Orexin Receptor Type 1 in Dopaminergic Neurons Increases Novelty-Induced Locomotion and Exploration [elifesciences.org]

Synthesis and Purification of Orexin A (16-33): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the human Orexin A (16-33) peptide fragment. Orexin A, a neuropeptide implicated in the regulation of sleep, wakefulness, and appetite, is a key target in drug discovery. The C-terminal fragment (16-33) retains partial biological activity and serves as a crucial tool in structure-activity relationship studies and the development of orexin receptor modulators. This document outlines a detailed methodology based on Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Overview of Orexin A (16-33)

Orexin A (16-33) is an 18-amino acid peptide with the following sequence:

Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH₂

The C-terminus is amidated, a common post-translational modification that is critical for the biological activity of many peptides. The synthesis of this peptide is readily achievable through Fmoc-SPPS.

Synthesis of Orexin A (16-33) by Fmoc Solid-Phase Peptide Synthesis

The synthesis of Orexin A (16-33) is performed on a solid support (resin), which allows for the stepwise addition of amino acids in a C-terminal to N-terminal direction. The Fmoc protecting group on the α-amine of each incoming amino acid is removed by a weak base, and the next amino acid is then coupled to the growing peptide chain.

Materials and Reagents

| Reagent | Purpose | Typical Grade/Purity |

| Rink Amide MBHA Resin | Solid support for C-terminally amidated peptides | 100-200 mesh, ~0.5 mmol/g substitution |

| Fmoc-protected Amino Acids | Building blocks for peptide synthesis | >99% purity |

| N,N-Dimethylformamide (DMF) | Primary solvent for synthesis | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | Solvent for resin washing | ACS grade |

| Piperidine | Reagent for Fmoc deprotection | Reagent grade |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Coupling reagent | >98% purity |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger for cleavage | >98% purity |

| Water | Scavenger for cleavage | Deionized, 18 MΩ·cm |

Experimental Protocol: Fmoc-SPPS

The following protocol outlines the manual synthesis of Orexin A (16-33) on a 0.1 mmol scale. Automated peptide synthesizers can also be employed for this process.

Step 1: Resin Swelling

-

Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 1 hour.

Step 2: Fmoc Deprotection

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and HCTU (0.45 mmol, 4.5 equivalents) in DMF.

-

Add DIPEA (1.0 mmol, 10 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

Step 4: Capping (Optional)

-

If the coupling is incomplete, the unreacted amines can be "capped" by acetylation to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Step 5: Washing

-

After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 6: Chain Elongation

-

Repeat steps 2 through 5 for each subsequent amino acid in the Orexin A (16-33) sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Protocol:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of trityl cations from the histidine and asparagine side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.

-

Dry the crude peptide under vacuum.

Purification of Orexin A (16-33) by RP-HPLC

The crude peptide is purified to homogeneity using reversed-phase high-performance liquid chromatography.

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative or semi-preparative with a UV detector |

| RP-HPLC Column | C18, 5-10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |

Experimental Protocol: RP-HPLC Purification

Step 1: Sample Preparation

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: Method Development (Analytical Scale)

-

An initial analytical run is recommended to determine the retention time of the target peptide and to optimize the separation gradient.

-

A typical gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

Step 3: Preparative Purification

-

Equilibrate the preparative C18 column with the starting mobile phase conditions.

-

Inject the dissolved crude peptide onto the column.

-

Run the optimized gradient.

-

Collect fractions corresponding to the major peak, which should be the target peptide.

Step 4: Fraction Analysis

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (typically >95%).

Step 5: Lyophilization

-

Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Characterization of Orexin A (16-33)

The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of the synthesized peptide. The theoretical molecular weight of Orexin A (16-33) is 1862.14 Da. The observed mass should be within a close range of this value. Multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) are typically observed.[1]

Analytical RP-HPLC

A final analytical RP-HPLC chromatogram is run to confirm the purity of the lyophilized peptide. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Orexin A (16-33). These values are typical for the SPPS of peptides of similar length and complexity.

| Parameter | Expected Value | Method of Determination |

| Synthesis Scale | 0.1 mmol | Resin loading and initial weight |

| Crude Peptide Yield | 60-80% | Gravimetric analysis after cleavage |

| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC |

| Purified Peptide Yield | 15-30% (based on initial resin loading) | Gravimetric analysis after lyophilization |

| Final Purity | >95% | Analytical RP-HPLC |

| Molecular Weight (Theoretical) | 1862.14 Da | Sequence calculation |

| Molecular Weight (Observed) | 1862.1 ± 0.5 Da | ESI-MS |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Orexin A (16-33) synthesis and purification.

Orexin A Signaling Pathway

Orexin A binds to two G-protein coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Activation of these receptors leads to the stimulation of multiple downstream signaling cascades.

References

Orexin A (16-33): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics, properties, and experimental methodologies related to the human Orexin A (16-33) peptide fragment. This document is intended to serve as a comprehensive resource for researchers actively engaged in studies involving the orexin system.

Core Molecular Properties

Orexin A (16-33) is a C-terminal fragment of the full-length Orexin A neuropeptide. It retains significant biological activity, primarily acting as an agonist at orexin receptors.

| Property | Value | Source |

| Molecular Weight | 1862.16 g/mol | [1][2] |

| Amino Acid Sequence | Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 | [2] |

| Purity | ≥ 95% (typically achieved by HPLC) | [1] |

| Solubility | Soluble in water | [1] |

| Storage (Lyophilized) | Up to 6 months at 0-5°C | |

| Storage (Reconstituted) | Up to 5 days at 4°C or up to 3 months at -20°C. It is recommended to aliquot to avoid repeated freeze-thaw cycles. |

Biological Activity and Receptor Affinity

| Ligand | Receptor | EC50 (nM) |

| Orexin A (17-33) | OX1R | 8.29 |

| Orexin A (17-33) | OX2R | 187 |

Orexin A Signaling Pathway

Activation of the Orexin 1 Receptor (OX1R) by Orexin A (and its active fragments like 16-33) primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, mediates the downstream cellular responses to Orexin A.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, characterization, and biological evaluation of Orexin A (16-33).

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

-

Add HBTU and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Orexin A (16-33) sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

Preparative HPLC system

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Lyophilization: Lyophilize the collected fractions to obtain the purified Orexin A (16-33).

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of Orexin A (16-33) (1862.16 g/mol ) to confirm the identity of the synthesized peptide.

Biological Activity Assessment: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to receptor activation.

Materials:

-

HEK293 cells stably expressing the human Orexin 1 Receptor (OX1R).

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS).

-

Orexin A (16-33) peptide.

Procedure:

-

Cell Plating: Plate the OX1R-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of Orexin A (16-33) to the wells.

-

Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm.

-

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the change in intracellular calcium concentration. Plot the dose-response curve to determine the EC50 value.

References

The Role of Orexin A (16-33) in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Orexin A (16-33), a C-terminal fragment of the neuropeptide Orexin A. While full-length Orexin A is a critical regulator of wakefulness, appetite, and arousal, the role of its fragments is a subject of significant interest in neuroscience research and drug development. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways to clarify the function of Orexin A (16-33).

Core Concepts: Orexin A and Its Receptors

Orexin A is a 33-amino acid neuropeptide produced in the lateral hypothalamus.[1][2] It exerts its effects by binding to two G-protein coupled receptors (GPCRs): the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[2][3] Orexin A has a high affinity for both receptors.[4] The structure of Orexin A is notable for its two intramolecular disulfide bonds, which are crucial for its biological activity. The orexin system is a key regulator of several physiological functions, including the sleep-wake cycle, energy homeostasis, reward processing, and cognition.

Orexin A (16-33): An Inactive Fragment

Orexin A (16-33) is a C-terminal fragment of Orexin A that lacks the N-terminal portion and the critical disulfide bridges. Extensive research has demonstrated that this fragment is largely inactive and does not elicit the characteristic physiological responses of the full-length peptide. Consequently, Orexin A (16-33) is frequently utilized in experimental settings as a negative control to ensure that the observed effects are specific to the complete and correctly folded Orexin A peptide.

Quantitative Data Summary

The following tables summarize the available quantitative data for Orexin A and its fragment, Orexin A (16-33), at the human orexin receptors. The data for full-length Orexin A and other relevant fragments are provided for comparison and context.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Binding Assay Type | Affinity (Kd/Ki) | Reference |

| Orexin A | OX1R | Competitive Binding (IC50) | 20 nM | |

| Orexin A | OX2R | Competitive Binding (IC50) | 38 nM | |

| Orexin A (16-33) | OX1R/OX2R | Not Reported | Not Reported | - |

| Almorexant (Antagonist) | OX1R | Kd | 1.3 nM | |

| Almorexant (Antagonist) | OX2R | Kd | 0.17 nM |

Table 2: Functional Potency (Receptor Activation)

| Ligand | Receptor | Functional Assay | Potency (EC50) | Reference |

| Orexin A | OX1R | Calcium Transients (CHO cells) | 30 nM | |

| Orexin A | OX2R | Calcium Transients (CHO cells) | 35 ± 5 nM | |

| Orexin A (16-33) | OX1R/OX2R | Electrophysiology/Ca2+ Imaging | No significant activation observed at concentrations up to 1 µM | |

| OXA (17-33) | OX1R | Calcium Mobilization | 8.29 nM | |

| OXA (17-33) | OX2R | Calcium Mobilization | 187 nM |

Signaling Pathways

Full-length Orexin A binding to OX1R and OX2R primarily activates the Gq protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a hallmark of orexin receptor activation and leads to various downstream cellular responses, including neuronal depolarization. As Orexin A (16-33) does not significantly activate the receptors, it does not initiate this signaling cascade.

Figure 1: Orexin A Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Orexin A and its fragments. Below are protocols for key experiments cited in the literature.

Brain Slice Preparation for Electrophysiology

This protocol is adapted from methods used to study the effects of orexins on neuronal firing in various brain regions.

-

Animal Anesthesia and Decapitation: Anesthetize a C57BL/6 mouse (14-32 days old) with isoflurane. Once deeply anesthetized, decapitate the animal. All procedures must comply with institutional animal care and use guidelines.

-

Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated N-Methyl-D-glucamine (NMDG) protective recovery solution. A common composition (in mM) is: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 10 MgSO4, and 0.5 CaCl2.

-

Slicing: Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-350 µm thick) containing the region of interest (e.g., laterodorsal tegmental nucleus, central amygdala).

-

Recovery: Transfer the slices to an incubation chamber containing the NMDG solution, heated to 32-34°C, and continuously oxygenated with 95% O2 / 5% CO2 for approximately 12 minutes.

-

ACSF Incubation: Move the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at room temperature for at least 1 hour before recording. A typical ACSF composition (in mM) is: 121 NaCl, 5 KCl, 1.2 NaH2PO4, 1.2 MgSO4, 26 NaHCO3, 20 dextrose, 4.2 lactic acid, and 2.7 CaCl2, oxygenated with 95% O2 / 5% CO2.

-

Recording: Transfer a single slice to a submerged recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at 30-32°C.

Whole-Cell Patch-Clamp Recording

This protocol details the steps for recording neuronal activity in response to peptide application.

-

Neuron Identification: Visualize neurons in the brain slice using differential interference contrast (DIC) microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 4-7 MΩ and fill with an internal solution, typically containing (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3.

-

Seal Formation and Recording: Achieve a gigaseal on a target neuron and establish a whole-cell configuration. Record spontaneous excitatory postsynaptic currents (sEPSCs) and membrane potential in voltage-clamp or current-clamp mode.

-

Peptide Application: After establishing a stable baseline recording, bath-apply Orexin A (16-33) at a concentration of 1 µM for a set duration (e.g., 2-5 minutes) as a negative control.

-

Washout and Positive Control: Following the application of the fragment and a washout period, apply full-length Orexin A (e.g., 300 nM - 1 µM) to the same neuron to confirm its responsiveness and the specificity of the orexin effect.

Figure 2: Experimental Workflow for Electrophysiology.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration in response to orexin receptor activation.

-

Cell Culture and Loading: Culture primary astrocytes or neurons on coverslips. Load the cells with a ratiometric Ca2+ indicator dye, such as Fura-2 AM (15 µM), by incubating for 30 minutes at 36°C.

-

Imaging Setup: Place the coverslip in a microscope chamber containing a physiological saline solution (e.g., HEPES-buffered saline).

-

Baseline Measurement: Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation wavelengths, to establish the resting intracellular Ca2+ level.

-

Peptide Application: Perfuse Orexin A (16-33) (e.g., 300 nM - 1 µM) into the chamber and continue to acquire images.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. A lack of change in this ratio indicates no significant increase in intracellular Ca2+.

-

Positive Control: After washout, apply full-length Orexin A to confirm that the cells are responsive. A robust increase in the F340/F380 ratio indicates receptor activation.

Conclusion and Future Directions

The available evidence strongly indicates that Orexin A (16-33) is not a biologically active agonist at orexin receptors. Its primary role in neuroscience research is that of a crucial negative control to validate the specificity of effects observed with full-length Orexin A. The lack of the N-terminal sequence and the two disulfide bonds renders the fragment incapable of effectively binding to and activating OX1R or OX2R.

For drug development professionals, this underscores the critical importance of the complete, three-dimensional structure of Orexin A for its function. Efforts to design small molecule agonists or antagonists must consider the complex conformational requirements for receptor interaction. Future research could explore whether this or other orexin fragments possess any non-canonical activities or binding partners, although current data suggest this is unlikely. For now, Orexin A (16-33) remains an essential tool for ensuring the rigor and validity of experiments within the field of orexin neurobiology.

References

- 1. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

Orexin A (16-33): A Technical Guide for Researchers

An In-depth Whitepaper on a Key Fragment of Orexin A for Use in Neuroscience and Drug Discovery

Introduction

Orexin A, also known as hypocretin-1, is a 33-amino acid neuropeptide that plays a critical role in the regulation of arousal, wakefulness, and appetite.[1] It exerts its effects through two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[1] Orexin A (16-33) is a C-terminal fragment of the full-length orexin A peptide.[2][3] While N-terminally truncated forms of orexin A are generally less potent than the full-length peptide, they retain biological activity and serve as valuable research tools for investigating the orexin system.[4] This technical guide provides a comprehensive overview of Orexin A (16-33) for researchers, scientists, and drug development professionals, with a focus on its pharmacological properties, experimental applications, and the underlying signaling mechanisms.

Pharmacological Profile of Orexin Peptides

The orexin peptides, including Orexin A and its fragments, exhibit distinct binding affinities and functional potencies at the two orexin receptors. This differential activity is crucial for dissecting the specific roles of OX1R and OX2R in various physiological processes.

| Compound | Receptor | Assay Type | Potency (pEC50) | Potency (EC50 in nM) | Reference |

| Orexin A (16-33) | OX1R | ERK1/2 Phosphorylation | 5.72 ± 0.09 | ~1905 | |

| Orexin A | OX1R | ERK1/2 Phosphorylation | 7.53 ± 0.12 | ~29.5 | |

| Orexin B | OX1R | ERK1/2 Phosphorylation | 6.50 ± 0.33 | ~316 | |

| Orexin A | OX1R | Noradrenaline Release | 8.74 ± 0.32 | 1.8 | |

| Orexin B | OX1R | Noradrenaline Release | 8.61 ± 0.38 | 2.4 | |

| Orexin A (17-33) | OX1R | Functional Assay | - | 8.29 | |

| Orexin A (17-33) | OX2R | Functional Assay | - | 187 |

Signaling Pathways

Activation of orexin receptors initiates distinct downstream signaling cascades, primarily dependent on the receptor subtype and the G protein to which it couples.

OX1R Signaling Pathway

The orexin 1 receptor (OX1R) predominantly couples to the Gq class of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentration. This calcium signaling is a hallmark of OX1R activation.

Caption: OX1R Gq-mediated signaling cascade.

OX2R Signaling Pathways

The orexin 2 receptor (OX2R) exhibits more diverse signaling by coupling to Gq, Gi/o, and Gs proteins. This allows OX2R activation to influence both intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations, leading to a broader range of cellular responses.

Caption: Diverse signaling pathways of the OX2R.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of Orexin A (16-33) in research. Below are representative protocols for key in vitro assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following orexin receptor activation, a primary readout for Gq-coupled GPCRs like OX1R.

1. Cell Culture and Plating:

- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin receptor of interest (OX1R or OX2R) in appropriate growth medium.

- Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

- Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

- Incubate the plates for 45-60 minutes at 37°C, protected from light.

3. Compound Preparation and Addition:

- Prepare a stock solution of Orexin A (16-33) in an appropriate solvent (e.g., sterile water or DMSO).

- Perform serial dilutions of the peptide in the assay buffer to create a concentration range for generating a dose-response curve.

- Utilize a fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to add the Orexin A (16-33) solutions to the wells.

4. Data Acquisition and Analysis:

- Measure the fluorescence intensity before and after the addition of the agonist.

- Record the change in fluorescence over time to capture the kinetic response.

- Calculate the peak fluorescence response for each concentration and plot the dose-response curve.

- Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event for many GPCRs.

1. Cell Culture and Treatment:

- Plate and culture orexin receptor-expressing cells as described for the calcium mobilization assay.

- On the day of the experiment, replace the growth medium with a serum-free medium and starve the cells for 4-6 hours.

- Treat the cells with various concentrations of Orexin A (16-33) for a predetermined time (e.g., 5-10 minutes) at 37°C.

2. Cell Lysis:

- Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice to lyse the cells.

- Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blotting or ELISA:

- Western Blotting:

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

- ELISA:

- Utilize a commercially available ERK1/2 phosphorylation ELISA kit.

- Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total ERK1/2.

- Add a detection antibody for p-ERK, followed by an HRP-conjugated secondary antibody and substrate.

- Measure the absorbance or fluorescence and calculate the relative levels of p-ERK.

4. Data Analysis:

- Plot the normalized p-ERK levels against the concentration of Orexin A (16-33).

- Determine the EC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the activity of Orexin A (16-33) on orexin receptors.

Caption: A typical workflow for in vitro functional assays.

Conclusion

Orexin A (16-33) serves as a valuable research tool for elucidating the complex roles of the orexin system. While less potent than the full-length Orexin A, its activity, particularly at the OX1R, allows for targeted investigations into the physiological functions mediated by this receptor. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of Orexin A (16-33) in neuroscience research and the development of novel therapeutics targeting the orexin system.

References

- 1. Orexin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intramolecular Fluorescence Resonance Energy Transfer (FRET) Sensors of the Orexin OX1 and OX2 Receptors Identify Slow Kinetics of Agonist Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application